Spiramine A

Cardiovascular Research Inflammation Thrombosis

Spiramine A (CAS 114531-28-1), also referred to as Spiramine C acetate (ester), is an atisine-type C20-diterpene alkaloid. This naturally occurring compound is isolated and purified from the roots of *Spiraea japonica* and its various cultivars within the Rosaceae family.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B15568616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramine A
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20-,21+,22+,23-,24+/m0/s1
InChIKeyZPELMDXCJZDIBP-UKSPHMGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Spiramine A Procurement and Selection Guide for Diterpene Alkaloid Reference Standards and Research Material


Spiramine A (CAS 114531-28-1), also referred to as Spiramine C acetate (ester), is an atisine-type C20-diterpene alkaloid . This naturally occurring compound is isolated and purified from the roots of *Spiraea japonica* and its various cultivars within the Rosaceae family . With a molecular formula of C24H33NO4 and a molecular weight of 399.52 g/mol, it is primarily supplied as a high-purity analytical reference standard (typically >=98%) . Its primary documented bioactivity is the potent and concentration-dependent inhibition of Platelet-Activating Factor (PAF)-induced platelet aggregation .

Why Spiramine A Cannot Be Substituted by In-Class Alkaloids for Antiplatelet Aggregation Research


Within the atisine-type diterpene alkaloid class isolated from *Spiraea japonica*, minor structural variations lead to significant and quantifiable differences in potency and selectivity. For instance, the presence of an oxazolidine ring and specific oxygen substitution at the C-15 position are critical structural determinants for activity . A generic substitution of Spiramine A with another alkaloid from the same plant, such as Spiradine F or semi-synthetic derivatives like Spiramine C1, will result in a demonstrably different experimental outcome due to a lower inhibitory potency or a shift in selectivity profile against platelet aggregation agonists .

Quantitative Differentiation Evidence for Spiramine A Relative to Structural Analogs


Superior Inhibitory Potency in PAF-Induced Platelet Aggregation Assays

Spiramine A demonstrates the highest inhibitory potency against PAF-induced rabbit platelet aggregation among all natural atisine-type alkaloids tested. It is approximately 4.6-fold more potent than the most active semi-synthetic derivative, Spiramine C1, in the same assay .

Cardiovascular Research Inflammation Thrombosis

Comparison of Activity Against Structurally Similar Alkaloid Spiradine F

Spiramine A exhibits a defined, potent IC50 value, contrasting sharply with the weak and partial inhibition exhibited by the structurally related alkaloid Spiradine F and its derivatives .

Natural Product Chemistry Structure-Activity Relationship Platelet Biology

Selectivity Profile Advantage Over Broad-Spectrum Antiplatelet Agents

A key differentiator for Spiramine A and the atisine-type alkaloid class is their selective inhibition of PAF-induced aggregation, without affecting aggregation triggered by ADP or arachidonic acid . This is in direct contrast to compounds like the semi-synthetic derivative Spiramine C1, which exhibits non-selective inhibition across multiple pathways .

Pharmacology Drug Discovery Mechanism of Action

Critical Structural Determinants for Activity: Oxazolidine Ring and C-15 Substitution

Structure-activity relationship (SAR) studies indicate that the presence of an oxazolidine ring and oxygen substitution at the C-15 position are essential for the antiplatelet aggregation effects of spiramine alkaloids . Spiramine A possesses these key features, providing a baseline for its activity.

Medicinal Chemistry Chemoinformatics Natural Product Derivatization

Optimal Research Applications for Spiramine A Based on Verified Differential Activity


As a Potent and Selective Positive Control in PAF Receptor and Platelet Activation Studies

Spiramine A serves as an ideal positive control for in vitro assays designed to study PAF-induced platelet aggregation. Its high potency (IC50 = 6.7 μM) and established selectivity over ADP and arachidonic acid pathways ensure that observed effects can be confidently attributed to the modulation of PAF-mediated signaling, making it a superior choice over less potent or non-selective alternatives like Spiramine C1 or Spiradine F.

As a Reference Standard for Analytical Method Development and QC of Spiraea Extracts

Due to its defined chemical structure (C24H33NO4, MW 399.52) and availability at high purity (>=98%) , Spiramine A is a critical reference standard for developing and validating HPLC or LC-MS methods for the quantification of atisine-type diterpene alkaloids in *Spiraea japonica* extracts and related herbal preparations. Its use ensures accurate quantification and batch-to-batch consistency.

As a Core Scaffold for Structure-Activity Relationship (SAR) Studies in Antiplatelet Agent Development

As the most potent natural alkaloid in its class against PAF-induced aggregation , Spiramine A represents a validated lead scaffold for medicinal chemistry efforts. Researchers can use it as a benchmark to design and synthesize novel derivatives, focusing on modifications that might further enhance potency or improve pharmacokinetic properties while maintaining the selective mechanism of action.

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